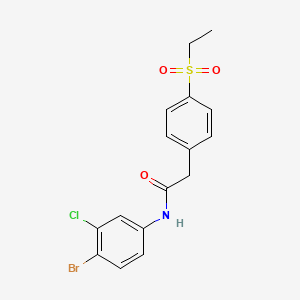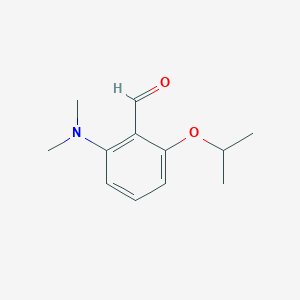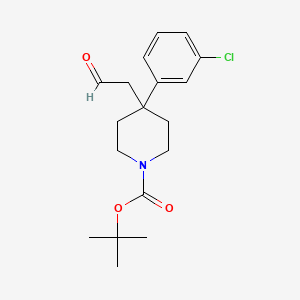
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is a heterocyclic compound that features an azetidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzonitrile ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals due to its unique chemical properties and potential biological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A β-lactam compound with antiproliferative activity.
3-Allylazetidin-2-one: Another β-lactam with similar biological activities.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: A β-lactam analogue with potential therapeutic applications.
Uniqueness
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is unique due to the presence of both the azetidine ring and the benzonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. The chlorine atom on the benzonitrile ring also provides a site for further functionalization, making it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)-2-chlorobenzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-3-8(2-1-7(10)4-12)14-9-5-13-6-9/h1-3,9,13H,5-6H2 |
Clé InChI |
LUVMYLLHOTWOBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=CC(=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)
